

# Application Notes and Protocols: Isolation of Sequosempervirin B from Sequoia sempervirens

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## Compound of Interest

Compound Name: Sequosempervirin B

Cat. No.: B15578533

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## Abstract

**Sequosempervirin B** is a norlignan compound isolated from the branches and leaves of the coastal redwood, *Sequoia sempervirens*. Norlignans from this species are of increasing interest due to their potential therapeutic applications. Extracts of *Sequoia sempervirens* have demonstrated antifungal and anticancer properties.<sup>[1][2]</sup> This document provides a detailed, representative protocol for the isolation and purification of **Sequosempervirin B**. Additionally, it outlines protocols for the evaluation of its biological activities, specifically its antifungal effects and its role as a cyclic AMP (cAMP) phosphodiesterase inhibitor.<sup>[1]</sup> The included diagrams illustrate the experimental workflow and relevant biological signaling pathways.

## Biological Activity of Sequosempervirin B

**Sequosempervirin B** has been identified as a compound with potential therapeutic value, exhibiting antifungal properties and the ability to inhibit cyclic AMP (cAMP) phosphodiesterase.<sup>[1]</sup> While extensive quantitative data for the pure compound is not widely available in the public domain, the foundational biological activities are summarized below.

Table 1: Summary of Reported Biological Activities of *Sequoia sempervirens* Extracts and **Sequosempervirin B**

Compound/Extract	Biological Activity	Target/Assay	Quantitative Data (IC <sub>50</sub> )	Reference
S. sempervirens Acetone Extract	Antifungal	Candida glabrata	15.98 µg/mL	[2]
S. sempervirens Acetone Extract	Cathepsin B Inhibition	Proteolytic Activity Assay	4.58 µg/mL	[2]
S. sempervirens Methanol Extract	Cathepsin B Inhibition	Proteolytic Activity Assay	5.49 µg/mL	[2]
Sequosempervirin B	Antifungal	General Antifungal Assays	Not extensively documented	[1]
Sequosempervirin B	cAMP Phosphodiesterase Inhibition	PDE Assay	Not extensively documented	[1]
Agatharesinol Acetonide (co-isolated)	Anticancer	A549 non-small-cell lung cancer cell line	27.1 µM	[2]

## Experimental Protocols

### Representative Isolation Protocol for Sequosempervirin B

The following is a representative protocol for the isolation of **Sequosempervirin B** from the branches and leaves of *Sequoia sempervirens*, based on the initial report of its discovery and general phytochemical isolation techniques for norlignans.[2]

#### 2.1.1. Plant Material Collection and Preparation

- Collect fresh branches and leaves of *Sequoia sempervirens*.
- Air-dry the plant material at room temperature in a well-ventilated area until brittle.
- Grind the dried material into a coarse powder using a mechanical grinder.

### 2.1.2. Extraction

- Macerate the powdered plant material (e.g., 1 kg) with acetone at room temperature for 72 hours, with occasional agitation.
- Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
- Repeat the extraction process twice more with fresh solvent.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude acetone extract.

### 2.1.3. Solvent Partitioning

- Suspend the crude acetone extract in a mixture of methanol and water (9:1 v/v).
- Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
- Collect each fraction and evaporate the solvent under reduced pressure. The norlignans, including **Sequosempervirin B**, are expected to be enriched in the ethyl acetate fraction.

### 2.1.4. Chromatographic Purification

- Silica Gel Column Chromatography:
  - Subject the ethyl acetate fraction to column chromatography on a silica gel column.
  - Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting from 100:0 to 0:100).
  - Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light (254 nm) and/or with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).
  - Combine fractions with similar TLC profiles.
- Sephadex LH-20 Column Chromatography:

- Further purify the fractions containing the compounds of interest on a Sephadex LH-20 column using methanol as the mobile phase to remove phenolic impurities.
- Preparative High-Performance Liquid Chromatography (HPLC):
  - Perform final purification of the fraction containing **Sequosempervirin B** by preparative HPLC on a C18 column.
  - Use a gradient elution system of methanol and water.
  - Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to **Sequosempervirin B**.
  - Confirm the purity and identity of the isolated compound using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[2\]](#)

## Protocol for In Vitro Antifungal Activity Assay (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for determining the Minimum Inhibitory Concentration (MIC) of **Sequosempervirin B**.[\[1\]](#)

### 2.2.1. Preparation of Fungal Inoculum

- Culture the desired fungal strain (e.g., *Candida albicans*, *Candida glabrata*) on a suitable agar medium (e.g., Sabouraud Dextrose Agar).
- Harvest fungal colonies and suspend them in sterile saline.
- Adjust the suspension to a concentration of  $1 \times 10^6$  to  $5 \times 10^6$  CFU/mL.
- Dilute this stock suspension in RPMI 1640 medium to achieve a final testing concentration of  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL.

### 2.2.2. Microdilution Assay

- Prepare a stock solution of **Sequosempervirin B** in a suitable solvent (e.g., DMSO).

- In a 96-well microtiter plate, perform serial two-fold dilutions of the **Sequosempervirin B** stock solution with RPMI 1640 medium to achieve a range of desired concentrations.
- Add 100  $\mu$ L of the fungal inoculum to each well.
- Include a positive control (fungal inoculum with a known antifungal agent, e.g., fluconazole), a negative control (fungal inoculum with medium and DMSO), and a sterility control (medium only).
- Incubate the plate at 35°C for 24-48 hours.
- Determine the MIC as the lowest concentration of **Sequosempervirin B** that causes complete inhibition of visible fungal growth.

## Protocol for cAMP Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of **Sequosempervirin B** on PDE activity.<sup>[1]</sup>

**2.3.1. Assay Principle** The assay measures the conversion of cAMP to AMP by PDE. The amount of AMP produced is then determined, often through a coupled enzymatic reaction that results in a colorimetric or fluorescent signal.

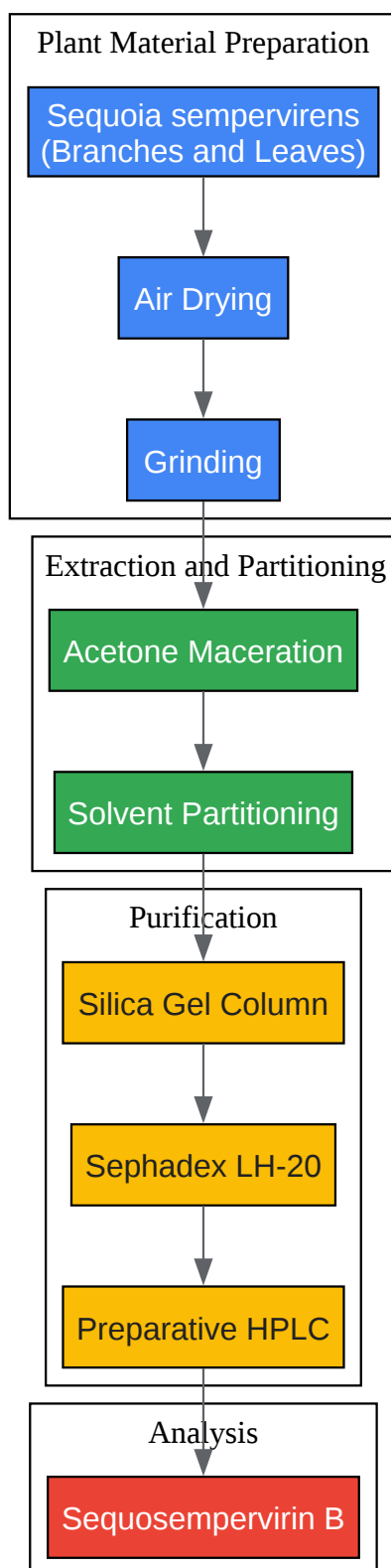
### 2.3.2. Assay Procedure

- Use a commercially available PDE assay kit or prepare the necessary reagents, including a source of PDE enzyme (e.g., bovine brain), cAMP substrate, and a detection system.
- In a 96-well plate, add the PDE enzyme to a buffer solution.
- Add various concentrations of **Sequosempervirin B** (dissolved in a suitable solvent like DMSO) to the wells. Include a known PDE inhibitor (e.g., IBMX) as a positive control and a vehicle control (DMSO).
- Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

- Initiate the reaction by adding the cAMP substrate.
- Incubate at 30°C for a specified time.
- Stop the reaction and proceed with the detection step as per the manufacturer's instructions (e.g., adding a phosphatase to convert AMP to adenosine, followed by an adenosine deaminase that generates a detectable product).
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the percentage of PDE inhibition for each concentration of **Sequosempervirin B** and determine the IC50 value.

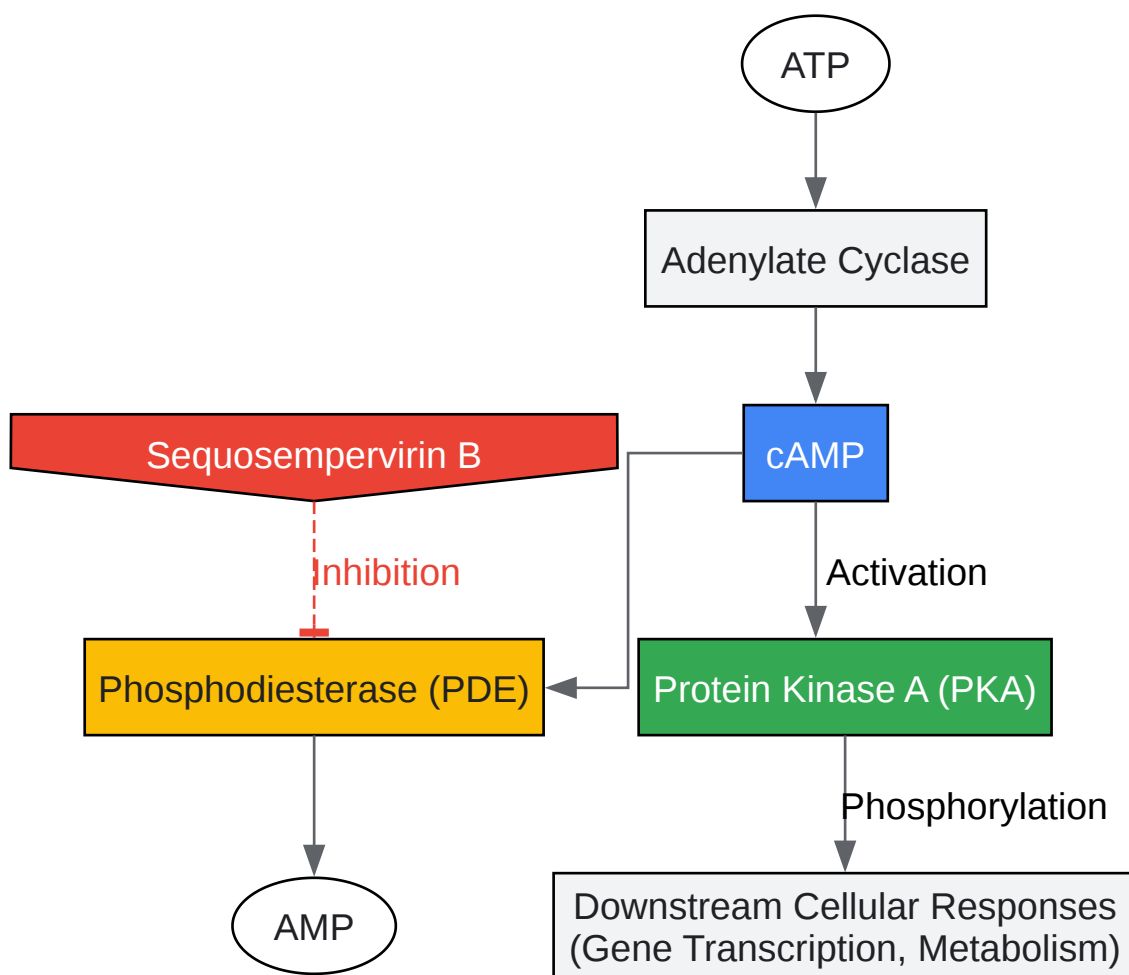
## Diagrams

### Experimental Workflow and Signaling Pathways



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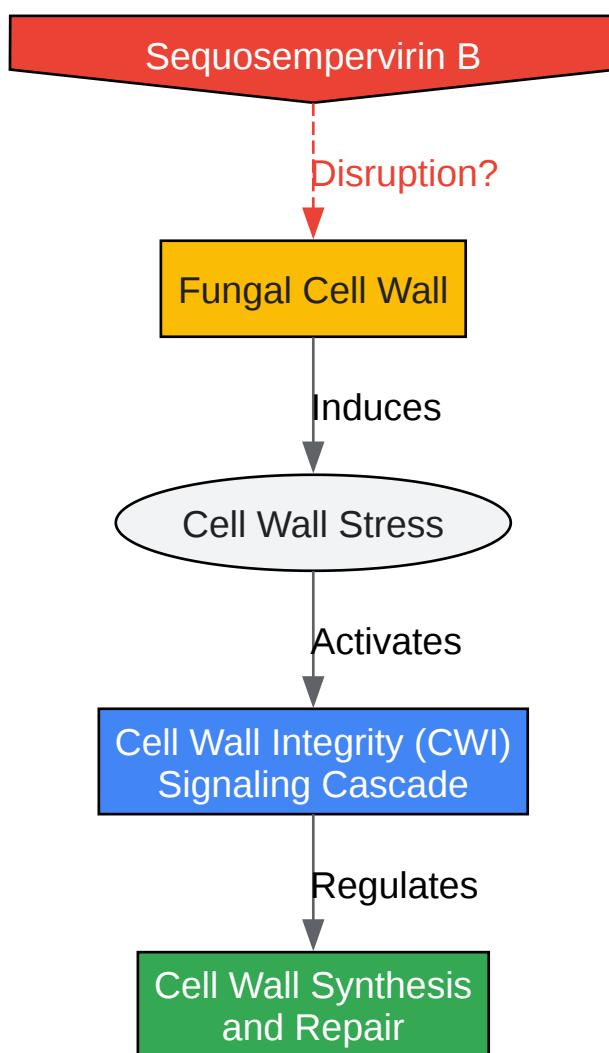
Caption: Experimental workflow for the isolation of **Sequosempervirin B**.



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Caption: The cAMP signaling pathway and the inhibitory action of **Sequosempervirin B** on PDE.





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Caption: Potential mechanism of antifungal action via the Cell Wall Integrity (CWI) pathway.

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## References

- 1. benchchem.com [benchchem.com]
- 2. Norlignans from Sequoia sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

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